[2-(2-Fluorophenyl)ethyl][(pyridin-3-yl)methyl]amine
Description
[2-(2-Fluorophenyl)ethyl][(pyridin-3-yl)methyl]amine is a secondary amine featuring a 2-fluorophenyl ethyl group and a pyridin-3-ylmethyl moiety. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the pyridine nitrogen may participate in hydrogen bonding or π-π stacking interactions.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c15-14-6-2-1-5-13(14)7-9-17-11-12-4-3-8-16-10-12/h1-6,8,10,17H,7,9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOAPRRKNREZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNCC2=CN=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluorophenyl)ethyl][(pyridin-3-yl)methyl]amine typically involves the reaction of 2-fluorobenzylamine with 3-pyridinecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluorophenyl)ethyl][(pyridin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-(2-Fluorophenyl)ethyl][(pyridin-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Fluorophenyl)ethyl][(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can influence various biological pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Key Differences :
- Substituent Position and Type: 2-(4-Chlorophenyl)ethyl Analogs: describes [2-(4-chlorophenyl)ethyl][(pyridin-3-yl)methyl]amine, where chlorine replaces fluorine at the para position. Chlorine’s larger atomic radius and stronger electron-withdrawing effect may reduce metabolic stability compared to fluorine . 25C-NBF HCl (): This compound features a 4-chloro-2,5-dimethoxyphenyl group and a 2-fluorobenzylamine.
Pyridine-Based Derivatives
Key Examples :
Pharmacological Considerations :
Heterocyclic and Hybrid Structures
Key Comparisons :
- 4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine () :
- Bis[2-(2-fluorophenyl)-6-fluoroquinolin-4-yl]amine (): Structure: Fluorophenyl groups attached to a quinoline scaffold. Impact: Quinoline’s planar structure facilitates intercalation into DNA or RNA, suggesting anticancer or antiviral applications, unlike the target compound’s probable neuromodulatory role .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Evidence ID |
|---|---|---|---|---|
| [2-(2-Fluorophenyl)ethyl][(pyridin-3-yl)methyl]amine | C14H14FN2 | 229.27 | 2-fluorophenyl, pyridin-3-yl | - |
| [2-(4-Chlorophenyl)ethyl][(pyridin-3-yl)methyl]amine | C14H14ClN2 | 245.73 | 4-chlorophenyl, pyridin-3-yl | |
| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | C15H16F2N2 | 262.30 | 2,4-difluorophenyl, propyl | |
| 25C-NBF HCl | C16H16ClFNO2 | 332.76 | 4-chloro-2,5-dimethoxyphenyl, 2-fluorobenzyl |
Biological Activity
[2-(2-Fluorophenyl)ethyl][(pyridin-3-yl)methyl]amine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and associated research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process may include:
- Formation of the Fluorophenyl Ethyl Group : Utilizing fluorinated benzaldehydes as starting materials.
- Pyridine Derivative Formation : Employing pyridine derivatives for the amine linkage.
- Final Coupling Reaction : Combining both moieties under appropriate conditions (e.g., using coupling agents or catalysts).
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of related compounds, suggesting that this compound may exhibit similar activities. For example, compounds with similar structures have demonstrated significant antibacterial effects against various strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
- Fungal pathogens : Candida albicans
Table 1 summarizes the antimicrobial activity observed in related compounds:
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 8 |
| Compound B | E. coli | 16 |
| Compound C | C. albicans | 4 |
Anti-inflammatory Effects
The anti-inflammatory properties of compounds similar to this compound have been evaluated using carrageenan-induced paw edema models. In these studies, the compound exhibited significant inhibition of inflammation compared to standard anti-inflammatory drugs like Indomethacin.
Table 2 presents the anti-inflammatory activity results:
| Compound | Inhibition (%) | Reference Drug |
|---|---|---|
| Compound D | 70 | Indomethacin |
| Compound E | 65 | Aspirin |
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Binding Affinity : Molecular docking studies suggest that this compound may bind effectively to targets like DNA gyrase and COX-2, potentially leading to its observed biological effects.
Case Studies
A notable case study involved the evaluation of a structurally related compound in an adjuvant-induced arthritis model, which demonstrated potent inhibition of p38 MAP kinase activity. This suggests a potential therapeutic application for autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
